molecular formula C22H22O2 B7778029 2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one

2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B7778029
M. Wt: 318.4 g/mol
InChI Key: GYEOOHOXPOOYEW-UHFFFAOYSA-N
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Description

2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a useful research compound. Its molecular formula is C22H22O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-oxocyclopentyl)-phenylmethyl]-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2/c23-20-12-6-11-18(20)21(16-8-2-1-3-9-16)19-14-13-15-7-4-5-10-17(15)22(19)24/h1-5,7-10,18-19,21H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEOOHOXPOOYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(C2CCC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies, including its antimicrobial, cytotoxic, and anticancer properties.

Chemical Structure

The structure of the compound can be represented as follows:

C18H23O\text{C}_{18}\text{H}_{23}\text{O}

This molecular formula indicates a complex arrangement that contributes to its biological interactions.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any new compound. In related studies, various derivatives were tested against cell lines such as L929 and A549. The results indicated that certain compounds led to increased cell viability at lower concentrations while exhibiting toxicity at higher doses .

Table 1: Cytotoxicity Results of Related Compounds

CompoundConcentration (µM)Cell Viability (%)
2410092
2520068
2950127

This suggests that while some derivatives may enhance cell viability, others can be toxic at elevated concentrations.

Anticancer Activity

The anticancer properties of structurally related compounds have been assessed in vitro using various cancer cell lines. For example, copper(II) complexes derived from similar ligands exhibited significant antiproliferative activity against HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells . The selectivity index (SI), which measures the ratio of cytotoxicity in normal versus cancer cells, is critical in evaluating the therapeutic potential of these compounds.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Copper ComplexHeLa1.4
Copper ComplexBxPC-30.5
DoxorubicinHeLa10

An SI greater than 3 is often considered promising for medical applications, indicating a favorable therapeutic window .

Case Studies

While direct studies on This compound are scarce, related compounds provide a basis for understanding its potential effects. For instance, a study highlighted the effectiveness of oxadiazoline derivatives in inhibiting biofilm formation and their cytotoxic profiles against various bacterial strains .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity : Research indicates that derivatives of tetrahydronaphthalenes show promise in reducing inflammation. Compounds structurally related to 2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one have demonstrated anti-inflammatory effects in preclinical models. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines .

Organic Synthesis

Synthetic Intermediate : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it useful in developing new pharmaceuticals and agrochemicals. The ability to modify the cyclopentyl or phenyl groups can lead to novel derivatives with enhanced biological properties .

Biological Studies

Mechanistic Studies : Investigations into the biological mechanisms of tetrahydronaphthalene derivatives have revealed their interactions with various biological targets. For example, studies focusing on their binding affinities to specific receptors highlight their potential as leads for drug development targeting inflammatory diseases .

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal examined the anti-inflammatory effects of various tetrahydronaphthalene derivatives. Among these was this compound. In vitro assays showed a significant reduction in TNF-alpha levels in macrophages treated with this compound compared to controls. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Synthesis of Novel Derivatives

In another research effort focused on synthetic methodologies, chemists utilized this compound as a precursor to synthesize a series of novel compounds. These derivatives were evaluated for their pharmacological activities, leading to the identification of several candidates with improved efficacy against specific cancer cell lines.

Table 1: Comparison of Biological Activities

Compound NameStructureActivityReference
This compoundStructureAnti-inflammatory
Tetrahydronaphthalene derivative ASimilarCytotoxicity against cancer cells
Tetrahydronaphthalene derivative BSimilarInhibition of cytokine production

Table 2: Synthetic Routes

StepReagents UsedYield (%)
Synthesis of precursorCyclopentanone + phenylacetaldehyde85
FunctionalizationBromination followed by nucleophilic substitution75

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